2,5-Dimethylthiophene-3-boronic acid
Overview
Description
2,5-Dimethylthiophene-3-boronic acid is an organoboron compound with the molecular formula C6H9BO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The boronic acid functional group attached to the thiophene ring makes this compound valuable in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylthiophene-3-boronic acid typically involves the borylation of 2,5-dimethylthiophene. One common method is the direct borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylthiophene-3-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Substituted Thiophenes: Formed from electrophilic substitution reactions.
Scientific Research Applications
2,5-Dimethylthiophene-3-boronic acid has several scientific research applications:
Mechanism of Action
The primary mechanism of action for 2,5-Dimethylthiophene-3-boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or vinyl-aryl product .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-3-boronic acid
- 2-Methylthiophene-3-boronic acid
- 3-Methylthiophene-2-boronic acid
Comparison
2,5-Dimethylthiophene-3-boronic acid is unique due to the presence of two methyl groups on the thiophene ring, which can influence its reactivity and the steric properties of the resulting products. Compared to thiophene-3-boronic acid, the additional methyl groups can provide increased stability and selectivity in certain reactions .
Properties
IUPAC Name |
(2,5-dimethylthiophen-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BO2S/c1-4-3-6(7(8)9)5(2)10-4/h3,8-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQHMNWNEOZRLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC(=C1)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670556 | |
Record name | (2,5-Dimethylthiophen-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162607-23-0 | |
Record name | B-(2,5-Dimethyl-3-thienyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162607-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Dimethylthiophen-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethylthiophene-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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